molecular formula C24H31N3O5S B2509962 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)acetamide CAS No. 1235086-60-8

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2509962
CAS RN: 1235086-60-8
M. Wt: 473.59
InChI Key: FNDPLMIKQLDQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C24H31N3O5S and its molecular weight is 473.59. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

Studies on compounds like acetaminophen and terfenadine illustrate the importance of understanding the metabolic pathways and pharmacokinetics in humans. For instance, acetaminophen is known for its analgesic and antipyretic properties, but its metabolism can lead to hepatotoxic metabolites under certain conditions, highlighting the significance of metabolic studies in assessing drug safety (Janz et al., 2015; Garteiz et al., 1982). Terfenadine, an antihistamine, undergoes extensive biotransformation, with its pharmacokinetics providing insights into the drug's efficacy and potential side effects (Barlow et al., 1982).

Mechanisms of Action

Understanding the mechanisms of action of pharmacologically active compounds is crucial for therapeutic applications. For example, the study of N-methyl-d-aspartate (NMDA) receptor ligands like ketamine offers insights into their effects on neurotransmission and potential therapeutic uses for conditions such as depression and neuropathic pain (Lydic & Baghdoyan, 2002).

Toxicological Assessments

Evaluating the toxicological profiles of compounds is essential for ensuring their safe use. The hepatotoxic effects of acetaminophen, despite adherence to therapeutic guidelines, underscore the need for careful monitoring and understanding of drug metabolism to prevent adverse effects (Iorio et al., 2013).

properties

IUPAC Name

N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-17(2)33(31,32)20-8-6-18(7-9-20)15-22(28)25-16-19-10-13-27(14-11-19)24(30)21-5-4-12-26(3)23(21)29/h4-9,12,17,19H,10-11,13-16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDPLMIKQLDQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)acetamide

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